molecular formula C13H12ClN3O3S B2960325 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 838865-84-2

5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B2960325
CAS No.: 838865-84-2
M. Wt: 325.77
InChI Key: PQSHNQXRAHWTQX-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chlorine atom at the 5-position, a methylsulfonyl group at the 2-position, and a carboxamide moiety at the 4-position linked to a 2-methylphenyl substituent.

Properties

IUPAC Name

5-chloro-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)21(2,19)20/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSHNQXRAHWTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12H12ClN3O2S
  • Molecular Weight : 287.75 g/mol
  • CAS Number : 38275-34-2

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the management of inflammatory diseases.

  • Inhibition of COX Enzymes : The compound exhibited an IC50 value comparable to celecoxib, a well-known COX-2 inhibitor. In vitro assays indicated that the compound significantly reduced COX-2 activity, suggesting its potential as an anti-inflammatory agent .
CompoundIC50 (μM)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

  • Mechanism of Action : The compound's ability to induce cell cycle arrest and apoptosis has been demonstrated in several cancer cell lines. It modulates key signaling pathways involved in cell survival and proliferation .

Case Studies

  • In Vivo Studies on Anti-inflammatory Effects :
    • In carrageenan-induced paw edema models, the compound showed significant reduction in edema formation, indicating strong anti-inflammatory effects.
    • The effective dose (ED50) was calculated to be lower than that of traditional anti-inflammatory drugs like indomethacin .
  • Anticancer Efficacy :
    • A study involving various cancer cell lines revealed that this compound exhibited potent cytotoxicity with IC50 values ranging from 10 to 20 μM across different cell types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Substitution : The presence of a chlorine atom enhances the lipophilicity and bioavailability of the compound.
  • Methylsulfonyl Group : This functional group contributes to the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

Methylsulfonyl (-SO₂CH₃) vs. Sulfanyl (-S-) or Sulfone Derivatives

  • Target Compound : The methylsulfonyl group at C2 increases polarity (XlogP = 3.5) and metabolic stability due to resistance to oxidation .
  • N-Benzyl-5-Chloro-2-(Propylsulfonyl)-N-(2-Pyridinyl)-4-Pyrimidinecarboxamide () : Propylsulfonyl (-SO₂Pr) increases lipophilicity (longer alkyl chain) compared to methylsulfonyl, which may enhance membrane permeability but reduce solubility.

Carboxamide-Linked Aromatic Substituents

2-Methylphenyl vs. Fluorophenyl or Chlorobenzyl Groups

  • 5-Chloro-N-(4-Fluorophenyl)-2-[(2-Methylphenyl)Methylsulfonyl]Pyrimidine-4-Carboxamide () : The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to target proteins (e.g., GPCRs) .

Functional Group Additions

Research Findings and Implications

  • Antimicrobial Activity : Pyrimidine derivatives with sulfonyl/sulfanyl groups (e.g., ) exhibit antibacterial and antifungal properties, suggesting the target compound may share similar activity .
  • GPCR Modulation : The fluorophenyl analog () is linked to GPCR targets, highlighting the role of aromatic substituents in receptor binding .
  • Metabolic Stability : Sulfonyl groups (e.g., target compound) are less prone to oxidative metabolism than sulfanyl analogs (e.g., ), making them more suitable for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, and what are the critical steps affecting yield?

  • Methodology : Optimize via multi-step synthesis starting with functionalized pyrimidine cores. Key steps include sulfonation at the 2-position using methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) and coupling of the 4-carboxamide group via EDCI/HOBt-mediated amidation . Monitor intermediates via TLC and HPLC (>98% purity). Yields typically range from 40–60% post-purification (recrystallization or column chromatography).

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1H/13C^{13}C-NMR to verify substituents (e.g., methylsulfonyl at δ 3.5 ppm for 1H^1H, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and pyrimidine N-H groups). Dihedral angles between pyrimidine and phenyl rings should align with computational models (e.g., <15° deviation) .

Q. What reaction types are most relevant for modifying this compound’s core structure?

  • Methodology :

  • Nucleophilic substitution : Replace the 5-chloro group with amines or alkoxides under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Reduction : Convert the sulfonyl group to thiol using LiAlH4_4, but monitor for over-reduction of the pyrimidine ring .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

  • Methodology : Use computational modeling (DFT) to predict reactive sites. For example, the 5-chloro position is more electrophilic due to electron-withdrawing sulfonyl and carboxamide groups. Experimental validation via competitive reactions (e.g., bromination at 5-Cl vs. 4-carboxamide sites) under controlled conditions .

Q. What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?

  • Methodology :

  • Substituent tuning : Replace the 2-methylphenyl group with electron-deficient aryl groups (e.g., 4-CF3_3) to improve target binding.
  • Sulfonyl group modification : Introduce fluorinated sulfonamides to enhance metabolic stability, as seen in analogs with trifluoromethyl groups .

Q. How should contradictory biological activity data across studies be reconciled?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What computational approaches optimize this compound’s physicochemical properties?

  • Methodology :

  • LogP prediction : Apply QSAR models to balance lipophilicity (target: 2–4) via substituent adjustments.
  • Solubility enhancement : Introduce polar groups (e.g., morpholine) at the 4-carboxamide position without disrupting target binding .

Q. What challenges arise in developing this compound for medicinal chemistry applications?

  • Methodology :

  • Toxicity screening : Assess hepatotoxicity via CYP450 inhibition assays.
  • Formulation stability : Test pH-dependent degradation in simulated gastric fluid (pH 1.2–6.8) .

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